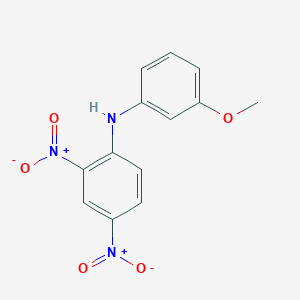

N-(3-methoxyphenyl)-2,4-dinitroaniline

Description

N-(3-Methoxyphenyl)-2,4-dinitroaniline (CAS: 964-79-4) is a nitroaromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its structure consists of a 2,4-dinitroaniline backbone substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution, often starting from 2,4-dinitrochlorobenzene and 3-methoxyaniline . Its applications span medicinal chemistry, materials science, and agrochemical research, with notable roles in enzyme-targeted therapies and nanotechnology .

Properties

CAS No. |

14038-09-6 |

|---|---|

Molecular Formula |

C13H11N3O5 |

Molecular Weight |

289.24 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |

InChI Key |

WQUJWAFXGOBBCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Corrosive; Irritant |

Synonyms |

2,4-Dinitro-3'-methoxydiphenylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the aniline ring significantly influences solubility, stability, and electronic properties. Key analogs include:

*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline

Key Observations :

- Methoxy vs.

- Positional Isomerism : The 4-methoxy isomer () exhibits distinct NMR shifts (¹H: δ 8.5–6.8 ppm; ¹³C: δ 160–110 ppm) compared to the 3-methoxy derivative, reflecting electronic differences .

- Bulkier Substituents : BHBANA’s larger substituents reduce solubility but enhance biofilm inhibition, suggesting a trade-off between hydrophobicity and biological activity .

Enzyme-Targeted Therapies

- Nitroreductase Activation : N-(3-Methoxyphenyl)-2,4-dinitroaniline derivatives are explored as prodrugs in cancer therapy, leveraging nitroreductase enzymes (e.g., Ssap-NtrB) for selective activation. This contrasts with CB1954 (a clinical prodrug activated by NfsB), where methoxy substituents may alter enzyme affinity .

- Tubulin Binding : Dinitroanilines like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline bind plant/protozoan tubulin, disrupting microtubule dynamics. The 3-methoxy group in this compound may enhance binding through hydrogen bonding, though data are preliminary .

Antimicrobial and Anti-Biofilm Activity

- BHBANA inhibits Pseudomonas aeruginosa biofilms (MIC: 12.5 µg/mL) by disrupting quorum sensing, whereas simpler analogs like this compound lack reported anti-biofilm data .

- Schiff base derivatives (e.g., SB3: N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline) show corrosion inhibition (efficiency: ~75% in HCl), suggesting nitro groups enhance adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.